molecular formula C22H21ClN2O3 B2728116 N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(piperidin-1-yl)acetamide CAS No. 904265-01-6

N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(piperidin-1-yl)acetamide

Cat. No.: B2728116
CAS No.: 904265-01-6
M. Wt: 396.87
InChI Key: HCXNPQKFWFCHOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(piperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-yl derivatives. This compound is characterized by the presence of a chromone core, a piperidine ring, and a chlorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(piperidin-1-yl)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Attachment of the Piperidine Ring: The piperidine ring is attached through nucleophilic substitution reactions, often involving piperidine and suitable leaving groups.

    Final Coupling: The final step involves coupling the chromone derivative with the piperidine derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(piperidin-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromone core, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxyl derivatives of the chromone core.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Preliminary studies suggest its potential use in treating diseases such as cancer and neurodegenerative disorders due to its bioactive properties.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-piperidin-1-ylacetamide: Similar structure but with an oxadiazole ring instead of a chromone core.

    N-[3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetamide: Contains a thiazolidinone ring instead of a chromone core.

Uniqueness

N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(piperidin-1-yl)acetamide is unique due to its chromone core, which imparts specific electronic and steric properties. This uniqueness can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3/c23-16-10-8-15(9-11-16)20-21(27)17-6-2-3-7-18(17)28-22(20)24-19(26)14-25-12-4-1-5-13-25/h2-3,6-11H,1,4-5,12-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXNPQKFWFCHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.